molecular formula C15H23N5O2S2 B12732984 Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester CAS No. 180301-44-4

Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester

Cat. No.: B12732984
CAS No.: 180301-44-4
M. Wt: 369.5 g/mol
InChI Key: PYEIRPIDFUYXFW-UHFFFAOYSA-N
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Description

Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester is a complex organic compound with a unique structure that combines elements of carbamodithioic acid and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester typically involves the reaction of diethyl carbamodithioate with a purine derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amides, esters

Scientific Research Applications

Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways involving sulfur metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing groups can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the purine moiety can interact with nucleic acids and proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, diethyl-, methyl ester
  • Acetic acid, trifluoro-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
  • Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester

Uniqueness

Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester is unique due to its specific combination of a carbamodithioic acid moiety with a purine derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

180301-44-4

Molecular Formula

C15H23N5O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C15H23N5O2S2/c1-5-19(6-2)15(23)24-9-7-8-20-10-16-12-11(20)13(21)18(4)14(22)17(12)3/h10H,5-9H2,1-4H3

InChI Key

PYEIRPIDFUYXFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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